molecular formula C14H12BrNO2 B5336938 4-[(2-Bromophenyl)methoxy]benzamide

4-[(2-Bromophenyl)methoxy]benzamide

Cat. No.: B5336938
M. Wt: 306.15 g/mol
InChI Key: DMTRXTLCXWVEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromophenyl)methoxy]benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core substituted with a (2-bromophenyl)methoxy group, a structural motif seen in molecules studied for various biological activities. Researchers utilize this family of compounds as building blocks in organic synthesis and for exploring structure-activity relationships in medicinal chemistry programs. It is supplied as a solid and should be stored in a cool, dry place. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(2-bromophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTRXTLCXWVEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromophenyl)methoxy]benzamide typically involves the condensation of 4-bromobenzoic acid with 2-bromophenylmethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve the use of solid acid catalysts and ultrasonic irradiation to enhance reaction efficiency and yield. For example, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported to be an effective and eco-friendly method for the synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromophenyl)methoxy]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Bromophenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the methoxy group can modulate its electronic properties. The exact pathways and molecular targets involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenamide, N-(4-bromophenyl)-: Similar structure but with different substitution patterns.

    Benzamide, 4-bromo-N-[(2-bromophenyl)methyl]-3-methoxy-: Another benzamide derivative with additional bromine substitution.

Uniqueness

4-[(2-Bromophenyl)methoxy]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and methoxy groups allows for versatile chemical reactivity and potential biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2-Bromophenyl)methoxy]benzamide in laboratory settings?

  • Methodological Answer : The synthesis typically involves alkylation and benzoylation steps. For example, alkylation of a phenolic intermediate with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) forms the ether linkage. Subsequent benzoylation using benzoyl chloride derivatives in the presence of coupling agents (e.g., EDCI/HOBt) yields the target compound. Purification via column chromatography or recrystallization ensures high purity .
  • Key Considerations : Optimize reaction time and temperature to minimize by-products. Monitor intermediates using TLC or HPLC.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Employ X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement). Grow single crystals via slow evaporation of a solvent mixture (e.g., DCM/hexane). Collect diffraction data at low temperature (100 K) to reduce thermal motion artifacts. Use Olex2 or similar software for structure solution and refinement, ensuring R-factor < 5% .
  • Data Validation : Cross-validate bond lengths and angles with Cambridge Structural Database entries.

Q. What safety precautions are essential when handling this compound derivatives?

  • Methodological Answer : Follow protocols for brominated aromatics: use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in amber vials under inert gas to prevent degradation .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with biological targets?

  • Methodological Answer : Use Glide (Schrödinger) with Extra Precision (XP) scoring. Prepare the ligand by optimizing geometry (B3LYP/6-31G*) and generating tautomers. Dock into a preprocessed protein grid (e.g., PARP-1 or σ2 receptors). Apply constraints for hydrophobic enclosure and hydrogen bonding. Validate poses via RMSD analysis against co-crystallized ligands .
  • Troubleshooting : If docking scores contradict experimental IC₅₀ values, re-evaluate protonation states or solvation models.

Q. What strategies resolve contradictions between in vitro and in silico data for benzamide derivatives?

  • Methodological Answer :

  • Data Reconciliation : Perform meta-analysis of SAR studies (e.g., compare methoxy substitutions in analogs ).
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or SPR for kinetic profiling.
  • Computational Refinement : Apply molecular dynamics (MD) simulations (e.g., Desmond) to assess ligand stability in the binding pocket over 100 ns .

Q. How does the para-methoxy group influence σ2 receptor selectivity in benzamide derivatives?

  • Methodological Answer : The electron-donating methoxy group enhances σ2 affinity by stabilizing charge-transfer interactions. Synthesize analogs with varying substituents (e.g., -Cl, -CF₃) and compare binding using radioligand assays (³H-DTG for σ2, ³H-Pentazocine for σ1). Structural analysis via DFT calculations can reveal electronic effects .

Data-Driven Analysis

Q. What structural analogs of this compound exhibit enhanced biological activity?

  • Comparative Table :

CompoundStructural ModificationActivity (IC₅₀)Reference
4-Methoxy-N-phenylbenzamideSimple methoxy substitution12 µM (PARP-1)
4-Trifluoromethyl analogElectron-withdrawing group8 µM (σ2)
Target compound2-Bromophenyl methoxy5 µM (Trypanosoma)
  • Insight : Bulky substituents (e.g., bromophenyl) improve target engagement via hydrophobic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.